molecular formula C13H14ClNO3 B13453419 2-Chloro-5-cyclopentaneamidobenzoicacid

2-Chloro-5-cyclopentaneamidobenzoicacid

Cat. No.: B13453419
M. Wt: 267.71 g/mol
InChI Key: HWXOAPVLIYSYJJ-UHFFFAOYSA-N
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Description

2-chloro-5-cyclopentaneamidobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a chloro group at the second position and a cyclopentaneamide group at the fifth position on the benzoic acid ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-cyclopentaneamidobenzoic acid typically involves the introduction of the chloro and cyclopentaneamide groups onto the benzoic acid ring. One common method involves the chlorination of 5-cyclopentaneamidobenzoic acid using thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.

Industrial Production Methods

For large-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and improved yields. The use of catalysts such as palladium on carbon (Pd/C) can also enhance the efficiency of the chlorination process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-cyclopentaneamidobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Sodium azide (NaN3) in dimethylformamide (DMF).

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Azides, thiols.

Scientific Research Applications

2-chloro-5-cyclopentaneamidobenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-chloro-5-cyclopentaneamidobenzoic acid involves its interaction with molecular targets such as enzymes or receptors. The chloro group can participate in electrophilic interactions, while the cyclopentaneamide group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-5-nitrobenzoic acid
  • 2-chloro-5-iodobenzoic acid
  • 2-amino-5-chlorobenzophenone

Uniqueness

2-chloro-5-cyclopentaneamidobenzoic acid is unique due to the presence of both a chloro group and a cyclopentaneamide group on the benzoic acid ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H14ClNO3

Molecular Weight

267.71 g/mol

IUPAC Name

2-chloro-5-(cyclopentanecarbonylamino)benzoic acid

InChI

InChI=1S/C13H14ClNO3/c14-11-6-5-9(7-10(11)13(17)18)15-12(16)8-3-1-2-4-8/h5-8H,1-4H2,(H,15,16)(H,17,18)

InChI Key

HWXOAPVLIYSYJJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C(=O)NC2=CC(=C(C=C2)Cl)C(=O)O

Origin of Product

United States

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